7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol
Overview
Description
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol is a useful research compound. Its molecular formula is C14H13F17O and its molecular weight is 520.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Persistence and Bioaccumulation
Bioaccumulation Potential of PFCAs : Perfluorinated acids, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), are environmentally persistent. The bioaccumulation of perfluorinated acids is directly related to the length of the fluorinated carbon chain. PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, and they have low biomagnification potential in food webs. However, more research is necessary to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Synthetic Strategies and Chemical Properties
Synthesis and Structural Systematics of Polyicosahedral Clusters : A series of vertex-sharing polyicosahedral clusters containing various metals follows a well-defined growth pathway where the basic building block is the 13-atom centered icosahedron. The design rule is vertex sharing, and the cluster "grows" by successive additions of icosahedral units via sharing of atoms. This growth mechanism parallels the atom-by-atom growth from a single atom to a 13-atom icosahedron and may be considered a manifestation of spontaneous self-organization and self-similarity aggregation process in early stages of particle growth (Teo & Zhang, 1995).
Environmental Impact and Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are potential perfluoroalkyl acid (PFAA) precursors. When released into the environment, these chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This review discusses the environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. The knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples can be bridged by laboratory investigations of these precursors (Liu & Avendaño, 2013).
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZANUNVXAAVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F17O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379973 | |
Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129794-54-3 | |
Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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